molecular formula C8H13ClN2O2 B3421459 2-Methyl-2-(1-methyl-1H-imidazol-2-yl)propanoic acid hydrochloride CAS No. 2172541-00-1

2-Methyl-2-(1-methyl-1H-imidazol-2-yl)propanoic acid hydrochloride

Cat. No.: B3421459
CAS No.: 2172541-00-1
M. Wt: 204.65 g/mol
InChI Key: AZBNSONJCMECRL-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-1H-imidazol-2-yl)propanoic acid hydrochloride is a synthetic organic compound featuring a branched propanoic acid backbone substituted with a methylated imidazole ring. Its molecular formula is C₉H₁₃N₂O₂·HCl, with a molecular weight of 218.46 g/mol. The compound’s structure includes:

  • A branched propanoic acid moiety (2-methyl substitution), introducing steric hindrance that may influence solubility and reactivity.
  • A hydrochloride salt, enhancing stability and aqueous solubility.

This compound is likely utilized in medicinal chemistry as a building block for targeting imidazole-associated receptors or enzymes .

Properties

IUPAC Name

2-methyl-2-(1-methylimidazol-2-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-8(2,7(11)12)6-9-4-5-10(6)3;/h4-5H,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBNSONJCMECRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CN1C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172541-00-1
Record name 2-methyl-2-(1-methyl-1H-imidazol-2-yl)propanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methyl-1H-imidazol-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the propanoic acid moiety, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-Methyl-2-(1-methyl-1H-imidazol-2-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole ring.

    Industry: The compound can be used in the development of new materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methyl-1H-imidazol-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target: 2-Methyl-2-(1-methyl-1H-imidazol-2-yl)propanoic acid hydrochloride C₉H₁₃N₂O₂·HCl 218.46 Branched propanoic acid; 1-methylimidazole-2-yl; hydrochloride salt
L-Histidine monohydrochloride monohydrate C₆H₁₀N₃O₂·HCl·H₂O 209.63 Natural amino acid; imidazol-5-yl; amino and carboxylic acid groups; hydrate form
3-(1-Methyl-1H-imidazol-2-yl)propanoic acid hydrochloride C₇H₁₀N₂O₂·HCl 190.46 Linear propanoic acid; 1-methylimidazole-2-yl; hydrochloride salt
(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride C₆H₈N₂O₂·HCl 176.46 Acetic acid derivative; shorter carbon chain; 1-methylimidazole-2-yl
3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate C₈H₁₂N₂O₂·H₂O 186.20 (anhydrous) Ethyl-substituted imidazole (N1-position); linear propanoic acid; hydrate form
Methyl 2-amino-3-(1H-imidazol-1-yl)propanoate dihydrochloride C₇H₁₂N₃O₂·2HCl 205.64 Ester group; amino substituent; dihydrochloride salt; imidazole-1-yl linkage
Key Observations:
  • Imidazole Substitution : Methylation at the imidazole’s 1-position (common in ) contrasts with N1-ethyl substitution in , which may alter electronic properties and solubility.
  • Salt Forms : The hydrochloride salt in the target and enhances stability, while the dihydrochloride in and hydrate forms in affect crystallinity and hygroscopicity.

Physicochemical and Stability Properties

  • Solubility: The hydrochloride salt improves aqueous solubility compared to non-ionic forms (e.g., free carboxylic acids). However, the branched chain in the target compound may reduce solubility relative to linear analogs like .
  • Lipophilicity (log P) : The target’s branched structure likely increases log P compared to acetic acid derivatives (e.g., ), but remains lower than naphthyl-containing analogs (e.g., ), which exhibit higher hydrophobicity.
  • Stability: Imidazole derivatives are generally sensitive to light and heat . The hydrochloride salt in the target may mitigate degradation compared to non-salt forms (e.g., hydrate in ).

Biological Activity

2-Methyl-2-(1-methyl-1H-imidazol-2-yl)propanoic acid hydrochloride, with the molecular formula C8H12N2O2·HCl, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, pharmacological applications, and relevant case studies.

Molecular Structure

  • Molecular Formula : C8H12N2O2·HCl
  • SMILES : CC(C)(C1=NC=CN1C)C(=O)O
  • InChI Key : JGBIYPPCAUXBRU-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+169.09715136.1
[M+Na]+191.07909146.0
[M+NH4]+186.12369142.4
[M+K]+207.05303144.5
[M-H]-167.08259134.3

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of related compounds against various bacterial strains:

CompoundBacterial StrainMIC (mg/mL)
Compound AStaphylococcus aureus0.0039
Compound BEscherichia coli0.025
Compound CBacillus subtilis0.0195
Compound DCandida albicans0.0048

These findings suggest that compounds with similar structural features to this compound may possess potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Pharmacological Applications

The compound's structural characteristics indicate potential applications in various therapeutic areas:

  • Antiviral Activity : Research on β-amino acid derivatives has shown promising antiviral effects against viruses such as HSV-1 and tobacco mosaic virus, suggesting that similar mechanisms may be explored for this compound.
  • Anti-inflammatory Effects : Compounds containing imidazole rings are often associated with anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Study on Antibacterial Efficacy

In a recent study published in MDPI, a series of alkaloids were tested for their antibacterial properties against common pathogens. The study highlighted that certain derivatives exhibited complete inhibition of bacterial growth within hours, demonstrating the potential of imidazole-containing compounds in rapid antimicrobial action .

Research on Antifungal Properties

Another significant study investigated the antifungal activity of various derivatives, including those structurally related to our compound of interest. The results indicated effective inhibition against Candida species, with MIC values comparable to established antifungal agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methyl-2-(1-methyl-1H-imidazol-2-yl)propanoic acid hydrochloride, and how can experimental parameters be optimized?

  • Answer : Synthesis typically involves multi-step reactions, including alkylation and acid formation. Optimization can be achieved through Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and reaction time. Computational reaction path searches (e.g., quantum chemical calculations) can narrow optimal conditions, reducing trial-and-error approaches .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Answer : Use a combination of NMR (¹H/¹³C), IR spectroscopy, and HPLC for purity assessment. X-ray crystallography (as in ) resolves stereochemical ambiguities, while mass spectrometry confirms molecular weight. Differential Scanning Calorimetry (DSC) can determine thermal stability .

Q. How can researchers assess the compound’s potential neurotoxic effects in biological systems?

  • Answer : In vitro neurotoxicity assays (e.g., neuronal cell viability tests) and in vivo models (e.g., rodent studies) are standard. Dose-response relationships and mechanistic studies (e.g., oxidative stress markers) should be conducted, referencing protocols for structurally related neurotoxic imidazole derivatives .

Q. What are the best practices for ensuring chemical stability during storage and experimental use?

  • Answer : Store under inert atmosphere at low temperatures (e.g., -20°C) to prevent hydrolysis or oxidation. Monitor stability via accelerated degradation studies under varying pH, temperature, and humidity conditions .

Advanced Research Questions

Q. How can computational tools resolve contradictions in experimental data, such as unexpected reaction outcomes or bioactivity discrepancies?

  • Answer : Quantum mechanical calculations (e.g., density functional theory) model reaction pathways to identify intermediates or transition states. For bioactivity, molecular docking and QSAR models predict binding affinities, which can be validated experimentally (e.g., surface plasmon resonance) .

Q. What strategies are effective for designing derivatives with enhanced biological activity while minimizing off-target effects?

  • Answer : Structure-activity relationship (SAR) studies guide functional group modifications. Introduce substituents at the imidazole ring or carboxylic acid moiety to modulate lipophilicity and electronic properties. High-throughput screening of derivatives against target enzymes (e.g., kinases) identifies lead compounds .

Q. How can researchers address low yields in large-scale synthesis without compromising purity?

  • Answer : Scale-up challenges require flow chemistry or continuous stirred-tank reactors (CSTRs) to improve heat/mass transfer. Membrane separation technologies (e.g., nanofiltration) enhance purification efficiency, as noted in chemical engineering methodologies .

Q. What experimental frameworks are recommended for studying the compound’s interaction with enzymes implicated in disease pathways?

  • Answer : Use fluorescence polarization assays or isothermal titration calorimetry (ITC) to quantify binding constants. Pair these with mutagenesis studies to identify critical amino acid residues in enzyme active sites .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. NMR). Apply multivariate statistical analysis to distinguish experimental noise from genuine outliers .
  • Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling and bioassay data to accelerate discovery pipelines .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(1-methyl-1H-imidazol-2-yl)propanoic acid hydrochloride
Reactant of Route 2
2-Methyl-2-(1-methyl-1H-imidazol-2-yl)propanoic acid hydrochloride

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